molecular formula C22H13BrFN3O2S B2749412 (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 477298-03-6

(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2749412
CAS No.: 477298-03-6
M. Wt: 482.33
InChI Key: OJZZSGLOIPDYPU-GXDHUFHOSA-N
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Description

(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H13BrFN3O2S and its molecular weight is 482.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating the thiazole and chromene moieties have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents. Similarly, Ansari and Khan (2017) reported on quinoline-pyrazoline-based coumarinyl thiazole derivatives with potent antimicrobial activity, highlighting the role of fluoro-substituted rings in enhancing antimicrobial effectiveness. These studies suggest the potential of the compound for applications in developing new antimicrobial agents (Darwish et al., 2014); (Ansari & Khan, 2017).

Synthesis of Novel Heterocyclic Compounds

The structural flexibility and reactivity of thiazole and acrylonitrile groups enable the synthesis of a wide range of novel heterocyclic compounds. El-Emary et al. (2005) explored the condensation reactions of cyanoacetamide derivatives to synthesize new thiazolo[3, 2]pyridines with antimicrobial activity. Shreykar et al. (2017) synthesized coumarin thiazole hybrid dyes with aggregation-induced emissive properties, indicating applications in materials science, particularly in the development of optical materials with enhanced photophysical properties (El-Emary et al., 2005); (Shreykar et al., 2017).

Properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3O2S/c1-12-2-4-16(24)8-18(12)26-10-14(9-25)21-27-19(11-30-21)17-7-13-6-15(23)3-5-20(13)29-22(17)28/h2-8,10-11,26H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZZSGLOIPDYPU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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